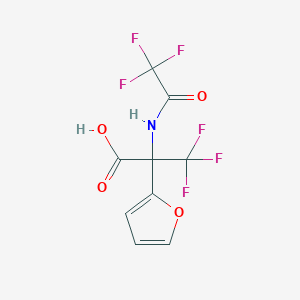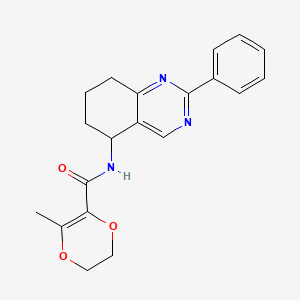![molecular formula C12H11N5OS2 B6117141 2-{1-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4(3H)-quinazolinone](/img/structure/B6117141.png)
2-{1-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4(3H)-quinazolinone, also known as TQ-A, is a synthetic compound that has been developed for its potential use in scientific research. The compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of 2-{1-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4(3H)-quinazolinone is not fully understood, but it is thought to act through the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. This compound has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to reduce the production of pro-inflammatory cytokines, which may have potential applications in the treatment of inflammatory diseases. Additionally, this compound has been found to have neuroprotective properties, which may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
2-{1-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4(3H)-quinazolinone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and high yield. This compound has also been found to have low toxicity, which makes it suitable for use in cell culture and animal studies. However, there are limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret results. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in animal studies.
将来の方向性
There are several future directions for the study of 2-{1-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4(3H)-quinazolinone. One potential direction is the study of its effects on other cancer cell lines, as well as its potential use in combination with other cancer treatments. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which may lead to the development of more potent and selective inhibitors. Finally, the neuroprotective properties of this compound should be further studied to determine its potential applications in the treatment of neurodegenerative diseases.
合成法
The synthesis of 2-{1-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4(3H)-quinazolinone involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 2-chloroethyl-4(3H)-quinazolinone in the presence of a base. The resulting product is then purified through recrystallization. The synthesis of this compound has been optimized to yield high purity and high yield.
科学的研究の応用
2-{1-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4(3H)-quinazolinone has been found to have potential applications in scientific research. It has been studied for its effects on cancer cells, as it has been found to inhibit the growth of certain cancer cell lines. This compound has also been studied for its effects on inflammation, as it has been found to reduce the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its effects on the nervous system, as it has been found to have neuroprotective properties.
特性
IUPAC Name |
2-[1-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS2/c1-6(19-12-17-16-11(13)20-12)9-14-8-5-3-2-4-7(8)10(18)15-9/h2-6H,1H3,(H2,13,16)(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTBDTJUGREVOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)SC3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(1-benzyl-3-pyrrolidinyl)propanamide](/img/structure/B6117072.png)
![methyl 5-(4-methoxy-2-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B6117077.png)
![2-[(1-isopropyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B6117081.png)
![1-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)-3-methyl-1-butanol](/img/structure/B6117087.png)
![4-(2,5-dimethoxyphenyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6117088.png)
![1-[4-(4-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperazine hydrochloride](/img/structure/B6117100.png)
![4-(4-chlorophenyl)-1-[(5-phenyl-2-thienyl)carbonyl]-4-piperidinol](/img/structure/B6117110.png)
![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide](/img/structure/B6117112.png)
![3-({2-[(5-isopropyl-3-thienyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6117119.png)

![3-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6117137.png)
![{3-benzyl-1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6117154.png)


